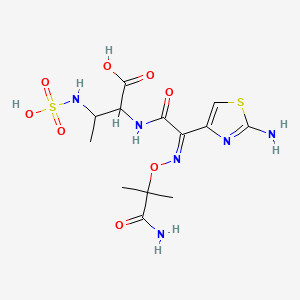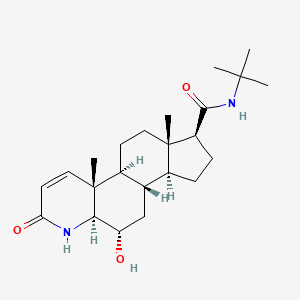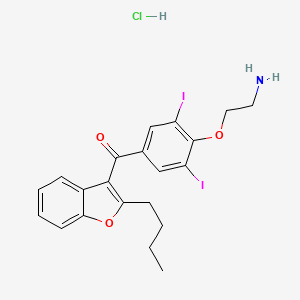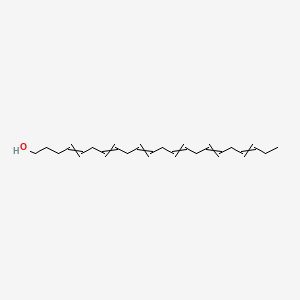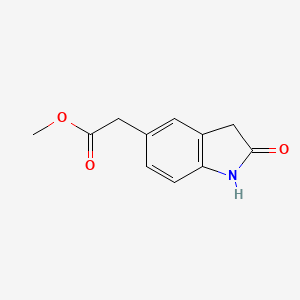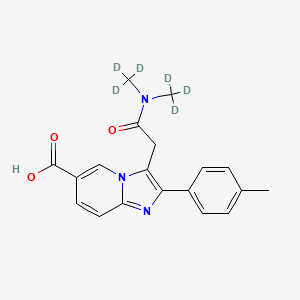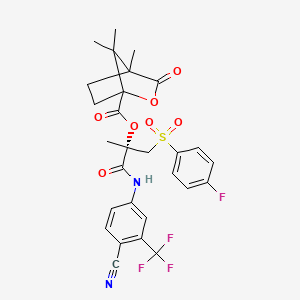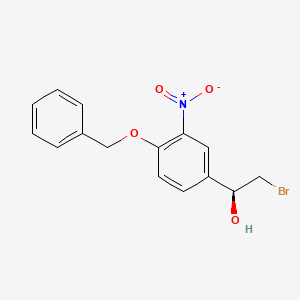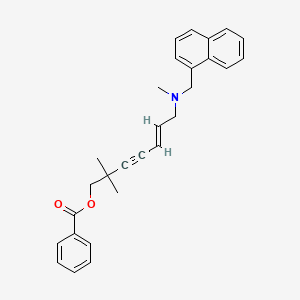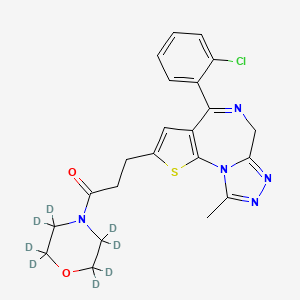
Apafant-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apafant-d8 is a deuterated form of Apafant, a potent and selective platelet-activating factor receptor antagonist. This compound is primarily used in scientific research to study the platelet-activating factor pathway due to its ability to inhibit the binding of platelet-activating factor to its receptor .
Mécanisme D'action
Target of Action
Apafant-d8, also known as WEB2086, is a synthetic antagonist of the pro-inflammatory Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses .
Mode of Action
This compound acts by competitively inhibiting the binding of the natural ligand, Platelet-Activating Factor (PAF), to PAFR . It displaces PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signaling function of PAFR .
Biochemical Pathways
Upon activation by PAF, PAFR mediates numerous cellular responses such as activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and chemotaxis of leukocytes . By inhibiting PAFR, this compound disrupts these pathways and their downstream effects .
Result of Action
This compound has been shown to inhibit PAF-induced human platelet and neutrophil aggregation in vitro . In vivo, it has been shown to potently reduce bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock among many others . It has also been investigated in clinical studies for indications such as asthma .
Méthodes De Préparation
The synthesis of Apafant-d8 involves the incorporation of deuterium atoms into the molecular structure of Apafant. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure and activity of the compound .
Analyse Des Réactions Chimiques
Apafant-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Apafant-d8 is widely used in scientific research due to its ability to selectively inhibit the platelet-activating factor receptor. Some of its key applications include:
Chemistry: Used as a reference compound in mass spectrometry and other analytical techniques to study the platelet-activating factor pathway.
Biology: Employed in studies investigating the role of platelet-activating factor in various biological processes, including inflammation and immune response.
Medicine: Used in preclinical studies to evaluate the potential therapeutic effects of platelet-activating factor receptor antagonists in conditions such as asthma and allergic conjunctivitis.
Industry: Utilized in the development of new drugs targeting the platelet-activating factor pathway
Comparaison Avec Des Composés Similaires
Apafant-d8 is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:
Bepafant: Another platelet-activating factor receptor antagonist with similar inhibitory effects.
WEB2387: A structurally related compound used as a negative control in studies involving platelet-activating factor receptor antagonists
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research.
Propriétés
Numéro CAS |
1185101-22-7 |
|---|---|
Formule moléculaire |
C24H24ClN5O2 |
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-[4-(1-cyanocyclopentyl)phenyl]-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)28-23(30)21-4-3-13-26-22(21)27-16-18-9-14-29(31)15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,26,27)(H,28,30);1H |
Clé InChI |
BEKJHBGMJHRUMU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |
SMILES canonique |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-].Cl |
Synonymes |
4-[3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-oxopropyl]morpholine-d8; WEB 2086BS-d8; WEB 2086-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


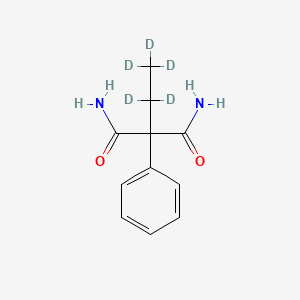
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
